molecular formula C24H18FN3O2 B2874406 N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide CAS No. 1903738-83-9

N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide

Cat. No.: B2874406
CAS No.: 1903738-83-9
M. Wt: 399.425
InChI Key: TWPHWRZVBKOKFI-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide are currently not detailed in the available scientific literature. Researchers are encouraged to consult specialized databases and primary literature for further investigation. This product is strictly for Research Use Only.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-20-8-10-21(11-9-20)30-22-7-1-4-17(14-22)24(29)28-16-19-6-3-13-27-23(19)18-5-2-12-26-15-18/h1-15H,16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPHWRZVBKOKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the bipyridine derivative, which undergoes a series of reactions to introduce the fluorophenoxy and benzamide groups. Key steps may include:

    Nucleophilic substitution: to introduce the fluorophenoxy group.

    Amidation: to form the benzamide linkage.

    Coupling reactions: to attach the bipyridine moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the bipyridine or benzamide moieties.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving bipyridine and benzamide moieties.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide exerts its effects is not fully understood. its molecular structure suggests it may interact with specific proteins or enzymes, influencing biological pathways. The bipyridine moiety, in particular, is known for its ability to chelate metal ions, which could play a role in its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s bipyridine-methyl-benzamide scaffold distinguishes it from related derivatives. Below is a comparative analysis with key analogs from the provided evidence:

Compound (Example) Core Structure Key Substituents Pharmacological Implications
Target Compound Benzamide + bipyridine-methyl 4-fluorophenoxy, 2,3'-bipyridine Enhanced π-π stacking; potential kinase inhibition
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Ev1) Benzamide + thienylmethylthio Thioether, cyano-pyridine Antiviral/anticancer activity via thiol-mediated interactions
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Ev2) Chromenone + pyrazolopyrimidine Fluorophenyl, sulfonamide Kinase inhibition (e.g., PI3K/mTOR pathways)

Key Observations :

  • Bipyridine vs. Single Pyridine/Thiazole : The bipyridine system in the target compound may improve binding to kinases or receptors through extended π-π interactions compared to single pyridine or thiazole cores in analogs like those in .
  • Fluorophenoxy vs. Thioether/Nitro Groups: The 4-fluorophenoxy group offers metabolic stability over thioether-linked compounds (e.g., thienylmethylthio derivatives), which are prone to oxidation.
  • Lack of Sulfonamide/Chromenone Moieties: Unlike the chromenone-sulfonamide hybrid in , the target compound avoids steric bulk, possibly improving cell permeability .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Inferred) Example from Example from
Lipophilicity (LogP) Moderate (fluorophenoxy + bipyridine) High (thioether + fluorophenyl) High (chromenone + sulfonamide)
Metabolic Stability High (fluorine reduces oxidation) Moderate (thioether vulnerability) Moderate (sulfonamide hydrolysis)
Melting Point Not reported Not reported 175–178°C (Example 53, Ev2)

Discussion: The fluorophenoxy group likely enhances metabolic stability compared to thioether-containing analogs, which are susceptible to enzymatic oxidation. The bipyridine system may increase melting points relative to simpler benzamides, though direct data are unavailable.

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a bipyridine moiety, known for its coordination properties, and a fluorophenoxy group, which is often associated with enhanced pharmacological profiles. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16FN3O\text{C}_{18}\text{H}_{16}\text{F}\text{N}_3\text{O}

This structure features:

  • A bipyridine segment that may facilitate metal ion coordination.
  • A fluorophenoxy group that enhances lipophilicity and possibly bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bipyridine portion can coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways. The fluorophenoxy group may enhance the compound's affinity for certain receptors or enzymes involved in disease processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, compounds with similar structural motifs have shown IC50 values below 100 μM against these cell lines, indicating significant anticancer potential .
  • Apoptosis Induction : Research has shown that these compounds can induce apoptosis in cancer cells, characterized by increased caspase activity and morphological changes indicative of programmed cell death. This effect has been observed in treated HCT-116 and HeLa cells, where apoptosis-related markers were significantly elevated .
  • Antimicrobial Properties : Some benzamide derivatives have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study involving a series of bipyridine derivatives demonstrated their effectiveness in inhibiting the proliferation of cancer cells. The most active derivatives showed IC50 values ranging from 30 to 60 μM against HCT-116 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of benzamide analogues, revealing that certain derivatives had MIC values as low as 3.12 μg/mL against Staphylococcus aureus. This suggests potential for development into therapeutic agents for bacterial infections .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameTarget CellsIC50 (μM)Mechanism of Action
N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesHCT-11636Apoptosis induction
N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesHeLa34Apoptosis induction
Benzamide DerivativeStaphylococcus aureus3.12Cell wall synthesis disruption
Benzamide DerivativeEscherichia coli12.5Metabolic pathway interference

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